molecular formula C16H23NO3 B10969201 (2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone

(2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B10969201
M. Wt: 277.36 g/mol
InChI Key: GWDUUVNGRKEMMZ-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone is an organic compound that features a methanone group bonded to a 2,4-dimethoxyphenyl ring and a 2,6-dimethylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dimethoxybenzaldehyde and 2,6-dimethylpiperidine.

    Formation of Intermediate: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2,6-dimethylpiperidine in the presence of a suitable catalyst, such as an acid or base, to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure may allow for the design of analogs with improved pharmacological properties, such as increased potency, selectivity, or bioavailability.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone: Unique due to its specific substitution pattern and potential biological activities.

    (2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a methanone group.

    (2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanone group.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and substitution pattern. This unique structure allows for distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-(2,6-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C16H23NO3/c1-11-6-5-7-12(2)17(11)16(18)14-9-8-13(19-3)10-15(14)20-4/h8-12H,5-7H2,1-4H3

InChI Key

GWDUUVNGRKEMMZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

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